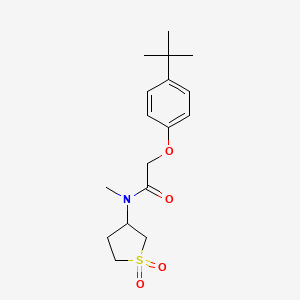
N-(4-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(4-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Platelet Antiaggregating and Other Activities
- Compounds similar to N-(4-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide have been synthesized and studied for their biological activities. For example, certain acylthioureas have shown platelet antiaggregating activity superior or comparable to acetylsalicylic acid, alongside moderate hypoglycemic activity in rats and competitive antiacetylcholine and H1-antihistaminic effects in vitro, though inferior to atropine and chlorpheniramine respectively (Ranise et al., 1991).
Antibacterial Activity and Inhibition of Bacterial Phosphopantetheinyl Transferase
- A study on 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which includes structures similar to this compound, revealed submicromolar inhibition of bacterial Sfp-PPTase, indicating a potential for treating bacterial infections, including methicillin-resistant Staphylococcus aureus (Foley et al., 2014).
Antineoplastic and Differentiating Agents
- Piperazine derivatives of butyric acid have shown promise as antineoplastic agents, with specific derivatives acting on the differentiation and proliferation of human erythroleukemia K562 cells and myeloid leukemia HL60 cells, highlighting a potential application in cancer therapy (Gillet et al., 1997).
Serotonin Receptor Studies
- Compounds with a structure related to this compound have been utilized in PET studies to investigate the serotonergic neurotransmission, demonstrating their utility in neuroscience research, particularly in the study of serotonin 1A receptors (Plenevaux et al., 2000).
Flame Retardancy in Polymers
- A novel P/N-containing oligomer, synthesized via the polymerization reaction of phenylphosphonic dichloride with piperazine, has been shown to enhance the flame retardancy of epoxy resin/ammonium polyphosphate (APP) systems. This indicates the potential application of similar compounds in improving the safety of polymeric materials through enhanced flame retardancy (Zhu et al., 2019).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S/c1-2-3-6-17-8-10-18(11-9-17)22-20(25)24-15-13-23(14-16-24)19-7-4-5-12-21-19/h4-5,7-12H,2-3,6,13-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLXBWQTVFQTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetic acid](/img/structure/B4063478.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4063488.png)

![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4063496.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4063508.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4063513.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B4063519.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063527.png)
![methyl 1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063530.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4063534.png)
![2-{5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4063545.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063551.png)
![3-[1-(4-fluorobenzyl)-4-phenyl-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4063561.png)

